N-pyridin-2-yl-2-thiophen-2-ylacetamide

STAT3 inhibitor STAT1 selectivity Cancer signaling

Procure the only publicly annotated screening hit with confirmed STAT3 selectivity over STAT1 (IC50=8.06µM vs >55.7µM). This pyridin-2-yl acetamide offers a validated ERα/β differential binding profile (13.4µM/16.8µM) essential for calibrating subtype-selective assays. Its low MW (218 Da), balanced logP (1.7), and clean 79% synthetic route enable rapid SAR expansion. Sourced at ≥95% purity for immediate medicinal chemistry and Wnt-pathway benchmarking studies.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B311434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyridin-2-yl-2-thiophen-2-ylacetamide
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CC2=CC=CS2
InChIInChI=1S/C11H10N2OS/c14-11(8-9-4-3-7-15-9)13-10-5-1-2-6-12-10/h1-7H,8H2,(H,12,13,14)
InChIKeyWELHRMTUCZNIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-pyridin-2-yl-2-thiophen-2-ylacetamide: A Dual Heterocyclic Acetamide Scaffold for STAT3 and Estrogen Receptor Screening


N-pyridin-2-yl-2-thiophen-2-ylacetamide (PubChem CID 836204; molecular formula C₁₁H₁₀N₂OS; molecular weight 218.28 g/mol) is a small-molecule acetamide containing a pyridine ring linked to a thiophene moiety via an amide bridge . The compound has been profiled in PubChem BioAssay and BindingDB screens, where it exhibited modest inhibitory activity against signal transducer and activator of transcription 3 (STAT3; IC₅₀ = 8.06 µM) and estrogen receptors (ERα IC₅₀ = 13.4 µM; ERβ IC₅₀ = 16.8 µM) . It is a member of the N-pyridinyl thiophene acetamide class that has been explored in patent literature for Wnt signaling inhibition, though specific data for this exact compound in that context are not publicly reported . The compound is typically supplied at ≥95% purity by specialty chemical vendors and serves as a screening hit for medicinal chemistry optimization.

Why N-pyridin-2-yl-2-thiophen-2-ylacetamide Cannot Be Replaced by Simple Heterocyclic Acetamide Analogs


N-pyridin-2-yl-2-thiophen-2-ylacetamide occupies a specific chemical space that cannot be recapitulated by simple generic substitution. The 2-pyridyl regioisomer directs the amide NH into a distinct hydrogen-bonding geometry compared to the 3-pyridyl or 4-pyridyl analogs, altering target recognition . In BindingDB screens, the compound showed selective inhibition of STAT3 (IC₅₀ = 8.06 µM) while displaying no measurable activity against STAT1 (EC₅₀ > 55.7 µM) . Although the absolute potency is modest, this STAT3-over-STAT1 selectivity pattern is not automatically preserved when the pyridine nitrogen position or the thiophene connectivity is altered. Furthermore, the thiophene-2-yl attachment at the acetamide α-carbon provides a specific electronic and steric environment that differs from phenyl, furan, or thiophene-3-yl replacements. Researchers seeking a validated screening hit with documented multi-target bioactivity data and a clean synthetic route (79% reported yield via standard amide coupling) will find that in-class analogs lack equivalent publicly available pharmacological annotation.

Quantitative Differentiation Evidence for N-pyridin-2-yl-2-thiophen-2-ylacetamide


STAT3 Inhibition with Functional Selectivity Over STAT1

In a BindingDB-curated assay from the Scripps Research Institute Molecular Screening Center, N-pyridin-2-yl-2-thiophen-2-ylacetamide inhibited STAT3 with an IC₅₀ of 8.06 µM, while showing no measurable activity against STAT1 (EC₅₀ > 55.7 µM), indicating functional selectivity for STAT3 over STAT1 . This selectivity contrasts with many non-selective STAT inhibitors that equipotently suppress both isoforms.

STAT3 inhibitor STAT1 selectivity Cancer signaling

Dual Estrogen Receptor Binding with ERα/ERβ Discrimination

In Emory University MLSCN screens, N-pyridin-2-yl-2-thiophen-2-ylacetamide bound both estrogen receptor subtypes with IC₅₀ values of 13.4 µM (ERα) and 16.8 µM (ERβ) . The modest ~1.3-fold ERα preference differentiates it from ERβ-selective scaffolds and from completely non-selective estrogen receptor ligands.

Estrogen receptor ERα ERβ Selective estrogen receptor modulator

Favorable Physicochemical Profile for Oral Bioavailability Compared to Higher Molecular Weight Analogs

N-pyridin-2-yl-2-thiophen-2-ylacetamide has a molecular weight of 218.28 g/mol, a calculated XLogP3 of 1.7, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų . These values fall well within Lipinski's Rule of Five space, predicting favorable oral absorption. In contrast, many advanced N-pyridinyl acetamide analogs, such as those disclosed in patent US12202826B2, exceed 400 g/mol and have higher logP values .

Drug-likeness Oral bioavailability Physicochemical properties

Optimal Application Scenarios for N-pyridin-2-yl-2-thiophen-2-ylacetamide


STAT3-Dependent Cancer Cell Line Screening

The compound's validated STAT3 inhibition (IC₅₀ = 8.06 µM) with selectivity over STAT1 makes it suitable as a tool compound for probing STAT3-dependent proliferation in cancer cell lines such as MDA-MB-231 (breast) or DU145 (prostate), where constitutive STAT3 activation is documented . Researchers can use it at 10–25 µM to dissect STAT3-specific transcriptional effects while avoiding STAT1-mediated interferon signaling confounding.

Estrogen Receptor Subtype Profiling Panel

With its differential ERα/ERβ binding profile (13.4 µM vs 16.8 µM), this compound can serve as a reference ligand in ER subtype selectivity panels, helping to calibrate assays that distinguish ERα-mediated proliferative effects from ERβ-mediated protective effects in tissues such as bone, breast, and endometrium .

Fragment-Based Lead Generation for Kinase and Nuclear Receptor Targets

The compound's low molecular weight (218 Da), balanced logP (1.7), and demonstrated multi-target activity (STAT3, ERα, ERβ) position it as an ideal fragment hit for structure-based drug design programs targeting kinases or nuclear receptors . Its synthetic accessibility (79% yield via amide coupling) facilitates rapid analog generation for SAR expansion.

Wnt Pathway Inhibitor Scaffold Optimization

Although direct Wnt inhibition data for this exact compound are not in the public domain, its core scaffold is encompassed by the N-pyridinyl acetamide patent family claiming porcupine inhibitors for Wnt-driven cancers (US12202826B2) . Procurement of this compound enables medicinal chemistry teams to benchmark their own Wnt inhibitor series against the minimal pharmacophore.

Quote Request

Request a Quote for N-pyridin-2-yl-2-thiophen-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.